(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene
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Overview
Description
“®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene,” commonly referred to as BINAP, belongs to the class of chiral ligands. Its structure consists of two naphthalene rings connected by a central phosphorus atom, with bulky tert-butyl and methoxy substituents. BINAP is optically active due to its chirality, and it plays a crucial role in asymmetric synthesis and catalysis.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for BINAP, but one common method involves the following steps:
Phosphorylation: Start with 1,1’-binaphthyl (BINOL) and react it with chlorodiphenylphosphine (Ph₂PCl) to form the corresponding phosphine oxide.
Reduction: Reduce the phosphine oxide using a strong reducing agent (e.g., lithium aluminum hydride, LiAlH₄) to obtain BINAP.
b. Industrial Production: In industry, BINAP is produced on a larger scale using similar methods. The process is optimized for efficiency and yield.
Chemical Reactions Analysis
BINAP participates in various chemical reactions:
Hydrogenation: BINAP-based ligands are essential in asymmetric hydrogenation reactions, enabling the synthesis of chiral compounds.
Transition Metal Complexes: BINAP forms complexes with transition metals (e.g., rhodium, palladium), enhancing their catalytic activity.
Cross-Coupling Reactions: BINAP-based ligands facilitate Suzuki, Stille, and Heck reactions.
Oxidation and Reduction: BINAP can undergo oxidation (e.g., to BINAP oxide) or reduction (e.g., to BINAP dihydride).
Major products include enantioenriched compounds, pharmaceutical intermediates, and functional materials.
Scientific Research Applications
BINAP finds applications in various fields:
Asymmetric Synthesis: BINAP-based catalysts enable enantioselective transformations.
Medicinal Chemistry: BINAP derivatives are explored for drug development.
Materials Science: BINAP-containing polymers exhibit unique properties.
Coordination Chemistry: BINAP-metal complexes serve as versatile catalysts.
Mechanism of Action
The exact mechanism of BINAP’s effects depends on the specific reaction or application. In asymmetric catalysis, BINAP coordinates with metal centers, creating chiral environments that promote selective reactions.
Comparison with Similar Compounds
BINAP’s uniqueness lies in its chiral structure, which imparts high selectivity. Similar compounds include:
DIPAMP: Another chiral diphosphine ligand.
Josiphos: Widely used in asymmetric synthesis.
Properties
Molecular Formula |
C80H104O4P2 |
---|---|
Molecular Weight |
1191.6 g/mol |
IUPAC Name |
[1-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C80H104O4P2/c1-73(2,3)57-41-51(42-58(69(57)81-25)74(4,5)6)85(52-43-59(75(7,8)9)70(82-26)60(44-52)76(10,11)12)65-39-37-49-33-29-31-35-55(49)67(65)68-56-36-32-30-34-50(56)38-40-66(68)86(53-45-61(77(13,14)15)71(83-27)62(46-53)78(16,17)18)54-47-63(79(19,20)21)72(84-28)64(48-54)80(22,23)24/h29-48H,1-28H3 |
InChI Key |
CRELPJJGSLSRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C |
Origin of Product |
United States |
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